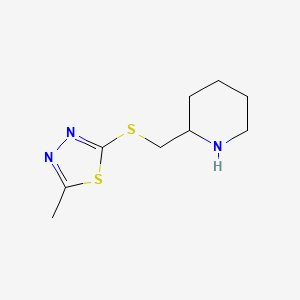
2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a piperidin-2-ylmethylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole with piperidin-2-ylmethylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidin-2-ylmethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol or amine derivatives .
Scientific Research Applications
2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(piperidin-2-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a thiadiazole ring.
2-Methyl-5-(piperidin-2-ylmethyl)thio-1,3,4-oxadiazole: A compound with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a piperidin-2-ylmethylthio group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
Molecular Formula |
C9H15N3S2 |
|---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H15N3S2/c1-7-11-12-9(14-7)13-6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3 |
InChI Key |
PXTSRCHAJHIMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,6,6-trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12979716.png)
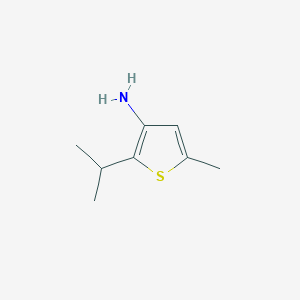
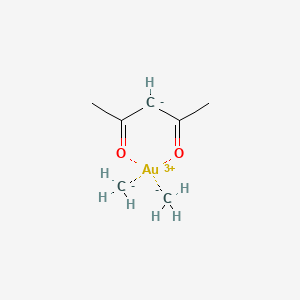
![4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B12979737.png)
![(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B12979745.png)
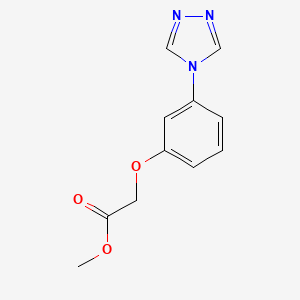
![4-Chloro-5,6-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12979759.png)

![2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12979773.png)
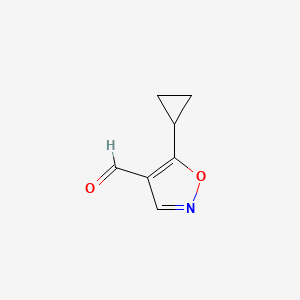
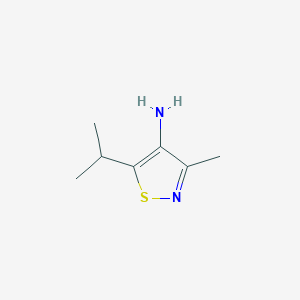
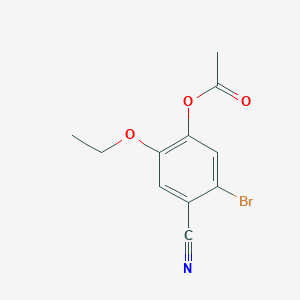
![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)

